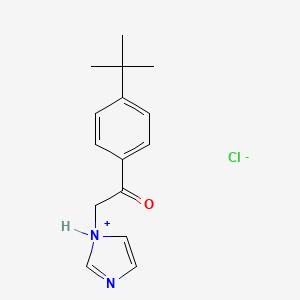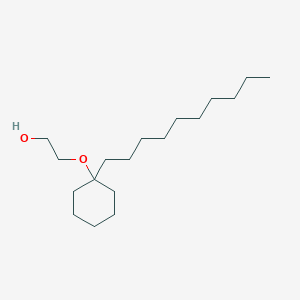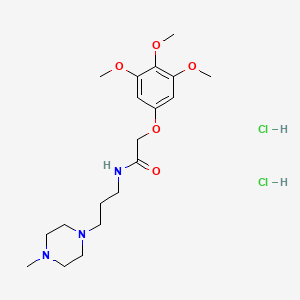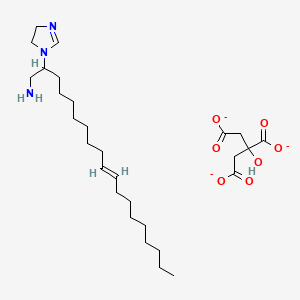
(E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine;2-hydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine;2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound that combines an imidazole derivative with a long-chain aliphatic amine and a tricarboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of glyoxal with ammonia and formaldehyde.
Attachment of the long-chain aliphatic amine: The imidazole derivative is then reacted with a long-chain aliphatic amine under basic conditions to form the desired product.
Introduction of the tricarboxylate moiety: The final step involves the esterification of the amine with 2-hydroxypropane-1,2,3-tricarboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aliphatic chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the aliphatic chain.
Reduction: Dihydroimidazole derivatives.
Substitution: Functionalized amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.
Medicine
The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, it is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the long-chain aliphatic amine can interact with lipid membranes, altering cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(4,5-dihydroimidazol-1-yl)octadec-9-en-1-amine: Similar structure but with a shorter aliphatic chain.
2-(4,5-dihydroimidazol-1-yl)nonadecane-1-amine: Lacks the double bond in the aliphatic chain.
2-hydroxypropane-1,2,3-tricarboxylate derivatives: Compounds with variations in the tricarboxylate moiety.
Uniqueness
(E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine;2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of an imidazole ring, a long-chain aliphatic amine, and a tricarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C28H48N3O7-3 |
|---|---|
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
(E)-2-(4,5-dihydroimidazol-1-yl)nonadec-10-en-1-amine;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C22H43N3.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(20-23)25-19-18-24-21-25;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-10,21-22H,2-8,11-20,23H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3/b10-9+; |
Clave InChI |
BPNKXUHKPSFBJA-RRABGKBLSA-K |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(CN)N1CCN=C1.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(CN)N1CCN=C1.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


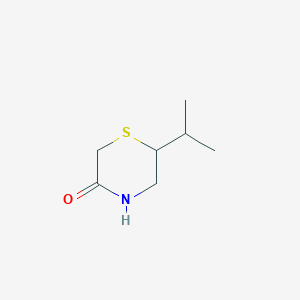

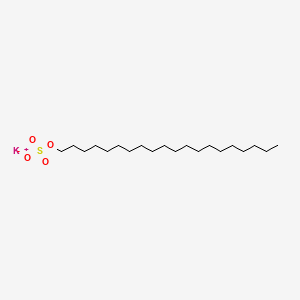
![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
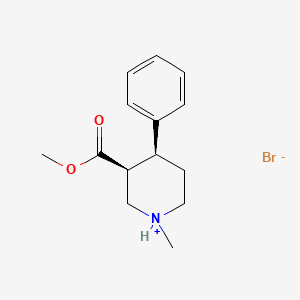
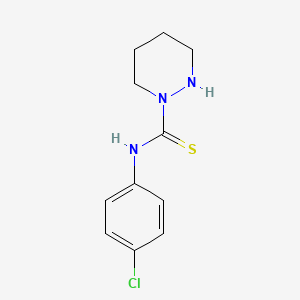
![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
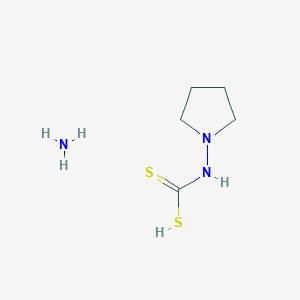
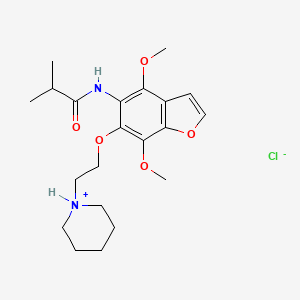
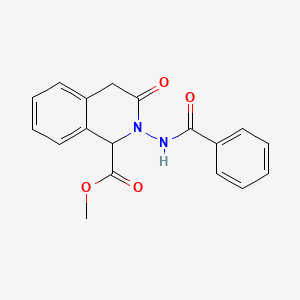
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)
